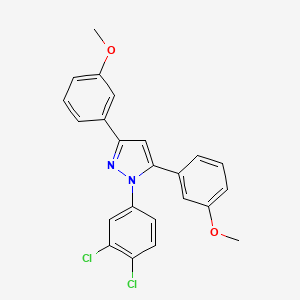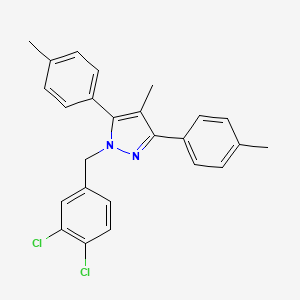
1-(2-ethylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group on one phenyl ring and two fluorine atoms on the other phenyl rings, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 1-(2-ethylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating under reflux to achieve the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-ethylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings, especially at positions ortho and para to the fluorine atoms. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazoles and their derivatives.
Scientific Research Applications
1-(2-ethylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target, but they often include modulation of signaling pathways, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
1-(2-ethylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:
1-phenyl-3,5-bis(4-fluorophenyl)-1H-pyrazole: Lacks the ethyl group, which may affect its binding affinity and biological activity.
1-(2-methylphenyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group, potentially altering its chemical reactivity and applications.
1-(2-ethylphenyl)-3,5-diphenyl-1H-pyrazole: Lacks the fluorine atoms, which can significantly impact its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18F2N2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(2-ethylphenyl)-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C23H18F2N2/c1-2-16-5-3-4-6-22(16)27-23(18-9-13-20(25)14-10-18)15-21(26-27)17-7-11-19(24)12-8-17/h3-15H,2H2,1H3 |
InChI Key |
SJFYBBOVVBKYEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10929465.png)
![1-(4-fluorophenyl)-3,6-dimethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929478.png)
![1-(4-{[4-(3,4,5-Trimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10929481.png)
![N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10929487.png)
![2-(2,5-dichlorophenyl)-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B10929490.png)
![ethyl 4-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl}-2-(prop-2-en-1-ylamino)-1,3-thiazole-5-carboxylate](/img/structure/B10929492.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10929497.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929504.png)
![3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B10929508.png)
![1-benzyl-N-(2,6-dimethylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929521.png)
![2-[1'-methyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol](/img/structure/B10929537.png)

![3-[(2E)-3-(1',5'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10929549.png)
